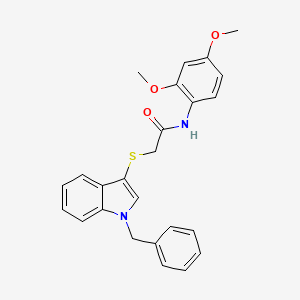

![molecular formula C18H21NOS B2406275 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide CAS No. 2034470-25-0](/img/structure/B2406275.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cancer Research and Antiproliferative Activities

Research on sulfur-containing heterocyclic analogs, including benzo[b]thiophene derivatives, has demonstrated significant antiproliferative activity against cancer cells, such as laryngeal carcinoma. These compounds, by altering the antioxidant enzyme activity and reducing reactive oxygen species (ROS) production, induce apoptosis in cancer cells. They achieve this by affecting the BAX/BCL-2 ratio and activating the caspase cascade. This pathway leads to cell cycle arrest in the Sub-G1 phase, indicating apoptosis induction. Molecular docking studies have suggested potential interactions with proteins like CYP1A2, enhancing the bioavailability of drugs used in combinational therapy for more effective chemotherapy (Haridevamuthu et al., 2023).

Heterocyclic Synthesis for Drug Development

The synthesis of heterocyclic compounds using thiophene carboxamide as a precursor has been explored for creating new antibiotic and antibacterial drugs. These synthetic pathways involve reactions with various reagents to yield novel compounds with potential biological activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Conjugated Polymer Synthesis

Conjugated polymers have been synthesized using diiodo-di(thiophen-2-yl)benzo[b]difurans as building blocks. These polymers are designed for enhanced solubility and potential applications in electronic devices. The synthesis process involves iodine-promoted double cyclization, showcasing the versatility of benzo[b]thiophene derivatives in materials science (Kobilka et al., 2012).

Antimicrobial Studies

Research into the synthesis of heterocyclic compounds containing thioureas and benzamides has highlighted their significance in pharmaceuticals. These compounds have shown a broad spectrum of activity against various microorganisms, demonstrating their potential as antimicrobial agents (Tayade et al., 2012).

作用機序

特性

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-13(19-18(20)14-7-3-2-4-8-14)11-15-12-21-17-10-6-5-9-16(15)17/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXFGZNZXTZVPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)

![1-(4-Methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2406199.png)

![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)

![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)